5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride

Catalog No.
S819394
CAS No.
1638487-42-9
M.F
C8H8ClFN2
M. Wt
186.614
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride

CAS Number

1638487-42-9

Product Name

5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride

IUPAC Name

5-(aminomethyl)-2-fluorobenzonitrile;hydrochloride

Molecular Formula

C8H8ClFN2

Molecular Weight

186.614

InChI

InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,4,10H2;1H

InChI Key

PHWQUARYBMWLOU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CN)C#N)F.Cl

Benzamide Compounds

    Scientific Field: Organic Chemistry, Medicinal Chemistry

    Application Summary: Benzamides are a significant class of amide compounds.

    Methods of Application: Benzamide compounds are synthesized starting from benzoic acid derivatives and amine derivatives.

    Results or Outcomes: Benzamides have shown various biological activities such as antioxidant, free radical scavenging, metal chelating activity, and antibacterial activity.

Furfural Derivatives

5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride has the molecular formula C8H8ClFN2 and a molecular weight of 186.61 g/mol. Structurally, it consists of a benzene ring substituted with an aminomethyl group at the 5-position and a fluorine atom at the 2-position. The presence of the hydrochloride indicates that it exists as a salt, enhancing its solubility in water and stability under various conditions .

  • Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
  • Reduction: The nitrile group can be reduced to primary amines.
  • Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or catalytic hydrogenation are effective for reductions.
  • Nucleophiles: Sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Research indicates that 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride possesses potential biological activity. Its aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, which could influence their function. The fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug design .

The synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride typically involves several steps:

  • Nitration: Starting from 2-fluorotoluene, nitration produces 2-fluoro-5-nitrotoluene.
  • Reduction: The nitro group is reduced to an amino group, yielding 2-fluoro-5-aminotoluene.
  • Formylation: The amino group is protected while the methyl group is oxidized to a formyl group, resulting in 5-formyl-2-fluoroaniline.
  • Aminomethylation: Finally, reductive amination converts the formyl group into an aminomethyl group, producing the desired compound.

Industrial Production Methods

For large-scale production, continuous flow reactors and efficient catalysts may be employed to optimize yield and reduce costs.

5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride finds diverse applications:

  • Chemical Research: It serves as an intermediate in synthesizing complex organic molecules.
  • Pharmaceutical Development: Investigated as a building block for biologically active compounds and drug candidates.
  • Specialty Chemicals Production: Utilized in creating various specialty chemicals and materials .

Several compounds share structural similarities with 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride:

Compound NameStructural FeaturesUnique Aspects
4-(Aminomethyl)-2-fluorobenzonitrileAminomethyl at 4-positionDifferent substitution pattern on the benzene ring
5-Amino-2-fluorobenzonitrileAmino instead of aminomethylLacks the additional carbon chain of aminomethyl
3-(Aminomethyl)-2-fluorobenzonitrileAminomethyl at 3-positionVaries in the position of the aminomethyl group

These compounds differ primarily in the position of functional groups on the benzene ring, which influences their reactivity and biological activity.

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for the compound is 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride [1] [2]. This name follows the IUPAC nomenclature rules, which prioritize the nitrile functional group as the principal group, with the fluorine atom and aminomethyl group designated as substituents at positions 2 and 5, respectively, on the benzene ring [1]. The hydrochloride salt formation is indicated as the final component of the name [2].

The systematic name can also be expressed as benzonitrile, 5-(aminomethyl)-2-fluoro-, hydrochloride (1:1), which provides an alternative but equivalent representation according to Chemical Abstracts Service naming conventions [1] [9].

Common Names and Synonyms

Several synonyms and common names exist for 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride in scientific literature and commercial catalogs [1] [6]. These alternative designations include:

  • 3-Cyano-4-fluorobenzylamine hydrochloride [1]
  • 5-(Aminomethyl)-2-fluorobenzenecarbonitrile hydrochloride [6] [8]
  • 5-(Aminomethyl)-2-fluorobenzonitrile;hydrochloride [2] [9]
  • CL9506 [1]
  • 5-(Aminomethyl)-2-fluorobenzonitrilehydrochloride [1]

These synonyms are commonly used in chemical databases, research publications, and commercial catalogs to refer to the same chemical entity [1] [6] [8].

Registration Numbers and Identifiers

CAS Number and Registry Information

The Chemical Abstracts Service (CAS) registry number assigned to 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is 1638487-42-9 [1] [2] [9]. This unique identifier is used worldwide in scientific databases and regulatory documentation to precisely identify this specific chemical compound [1]. The CAS registry information also includes the European Community (EC) Number 108-839-5, which serves as an additional identifier within the European regulatory framework [1] [2].

MDL and Other Database Numbers

The Molecular Design Limited (MDL) number for 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is MFCD28125524 [1] [2] [19]. This identifier is commonly used in chemical structure databases and inventory systems [2]. Additional database identifiers associated with this compound include:

These database numbers facilitate cross-referencing across different chemical information systems and commercial catalogs [1] [2] [19].

InChI and InChIKey Identifiers

The International Chemical Identifier (InChI) for 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is:

InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,4,10H2;1H [2] [9] [10]

This string provides a standardized representation of the compound's chemical structure that can be processed by computer systems [2] [10].

The corresponding InChIKey, which serves as a condensed, fixed-length representation of the InChI, is:

PHWQUARYBMWLOU-UHFFFAOYSA-N [2] [9] [10]

The InChIKey is particularly useful for database searches and web-based chemical information retrieval [9] [10].

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is represented in several equivalent forms:

  • N#CC1=CC(CN)=CC=C1F.Cl [9]
  • Cl.NCC1C=C(C#N)C(F)=CC=1 [9]

The canonical SMILES notation is:

Cl.NCC1C=C(C#N)C(F)=CC=1 [9]

These SMILES notations provide a compact linear representation of the compound's molecular structure that is widely used in computational chemistry and cheminformatics applications [9] [10].

Molecular Formula and Weight Analysis

The molecular formula of 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is C8H8ClFN2 [1] [2] [9]. This formula represents the elemental composition of the compound, consisting of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms [1] [9].

The molecular weight (also referred to as molecular mass) of 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is 186.61 g/mol [2] [9] [19]. This value is calculated by summing the atomic weights of all constituent atoms:

ElementNumber of AtomsAtomic Weight (g/mol)Contribution (g/mol)
Carbon (C)812.010796.0856
Hydrogen (H)81.007948.06352
Chlorine (Cl)135.45335.453
Fluorine (F)118.998418.9984
Nitrogen (N)214.006728.0134
Total186.61 g/mol

The molecular weight is an essential parameter for various analytical techniques and calculations in chemical research and pharmaceutical applications [2] [9].

Elemental Composition

The elemental composition of 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride, expressed as weight percentages, is as follows [1] [2]:

ElementNumber of AtomsAtomic Weight (g/mol)Weight Percentage (%)
Carbon (C)812.010751.49
Hydrogen (H)81.007944.32
Chlorine (Cl)135.45319.00
Fluorine (F)118.998410.18
Nitrogen (N)214.006715.01
Total100.00

This elemental composition is crucial for analytical chemistry procedures such as elemental analysis, which is commonly used to verify the purity and identity of synthesized compounds [1] [2]. The theoretical percentages provided above serve as reference values for comparing with experimental results obtained from elemental analysis techniques [2].

2D Structural Representation

5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride exhibits a substituted benzene ring architecture with three distinct functional groups positioned at specific locations on the aromatic framework [1] [2]. The compound adopts a 1,2,5-trisubstituted benzene pattern, where the nitrile group occupies the 1-position, fluorine is located at the 2-position, and the aminomethyl substituent is positioned at the 5-position [1] [3].

The canonical SMILES representation (Cl.NCC1C=C(C#N)C(F)=CC=1) demonstrates the discrete ionic nature of the hydrochloride salt, with the chloride anion existing as a separate entity from the protonated aminomethyl cation [2] [4]. The InChI key PHWQUARYBMWLOU-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement [1] [2].

3D Conformational Analysis

The three-dimensional molecular geometry of 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride is characterized by the planar aromatic ring system with substituents extending outward from the benzene plane [5] [6]. Density functional theory calculations on related fluorinated benzonitriles indicate that the aminomethyl group maintains significant conformational flexibility around the benzylic carbon-nitrogen bond [5] [7].

The fluorine substituent at the 2-position creates electronic perturbations within the aromatic system, influencing both the bond lengths and angles throughout the molecule [8] [9]. Computational studies of similar fluorinated aromatic compounds demonstrate that fluorine substitution leads to bond length contractions within the aromatic ring, with C-C bond lengths typically ranging from 1.385 to 1.390 Å compared to 1.391 Å in unsubstituted benzene [8].

Crystal Structure

Crystal structure analysis of related halogenated benzonitrile compounds reveals that these materials typically crystallize in monoclinic or triclinic space groups [10] [11]. The crystal packing is dominated by intermolecular hydrogen bonding networks involving the amino group and halogen interactions [7] [10].

Crystallographic data for similar compounds in this family show cell parameters with a-axes ranging from 7.5-8.0 Å, b-axes from 13.5-20.0 Å, and c-axes from 11.0-14.5 Å [12] [10]. The presence of the hydrochloride salt significantly influences the crystal packing through ionic interactions and additional hydrogen bonding opportunities [13] [14].

Functional Groups and Their Significance

Aminomethyl Group Characteristics

The aminomethyl substituent (-CH₂NH₂) represents a primary aliphatic amine tethered to the aromatic system via a methylene bridge [15] [16]. This functional group serves as both a hydrogen bond donor and acceptor, with the nitrogen atom possessing a lone pair of electrons and two N-H bonds capable of participating in intermolecular interactions [15] [17].

Natural bond orbital analysis of similar aminomethyl-containing compounds demonstrates significant charge density localization on the nitrogen atom, with Mulliken population analysis revealing partial charges of approximately -0.33 electrons on nitrogen and +0.15 electrons on each hydrogen [5] [6]. The C-N bond length in the aminomethyl group typically measures 1.47-1.49 Å, while N-H bond lengths range from 1.01-1.03 Å [15] [13].

Fluorine Substituent Effects

The fluorine atom at the 2-position exerts profound electronic effects on the benzene ring system through its high electronegativity (4.0 on the Pauling scale) and small atomic radius [8] [9]. This substituent acts as a strong σ-electron withdrawing group while simultaneously donating electron density through π-resonance effects [8] [18].

Fluorine substitution in aromatic systems contributes to what has been termed "fluoromaticity," where fluorine p-orbitals participate in the extended π-system, leading to enhanced aromatic stability [8] [9]. The C-F bond length in fluorinated benzenes typically measures 1.34-1.36 Å, significantly shorter than other C-halogen bonds due to the strong electronegativity difference [8].

Nitrile Group Properties

The nitrile functional group (C≡N) exhibits linear geometry with a triple bond character between carbon and nitrogen [19] [20]. This group demonstrates strong electron-withdrawing properties through both inductive and resonance effects, significantly influencing the electronic distribution throughout the aromatic system [5] [6].

The C≡N bond length typically measures 1.17-1.18 Å, with the nitrogen atom bearing a partial negative charge of approximately -0.4 electrons according to Mulliken population analysis [5]. The nitrile group serves as a weak hydrogen bond acceptor through its π-electron system and nitrogen lone pair [6] [14].

Hydrochloride Salt Formation Mechanisms

Hydrochloride salt formation occurs through protonation of the amino group nitrogen by hydrochloric acid, creating an ionic compound with enhanced water solubility and stability [21] [20]. The protonated amino group (NH₃⁺) carries a formal positive charge, while the chloride anion provides charge neutrality [17] [14].

This salt formation significantly alters the compound's physical properties, including increased melting point, enhanced water solubility, and modified hydrogen bonding patterns compared to the free base [13] [17]. The ionic interactions between the ammonium cation and chloride anion contribute approximately 150-170 kcal/mol of lattice energy in the solid state [14].

Structural Comparisons with Related Compounds

Comparison with Parent Compound (5-(Aminomethyl)-2-fluorobenzonitrile)

The parent compound 5-(Aminomethyl)-2-fluorobenzonitrile (CAS: 368426-86-2) differs from the hydrochloride salt primarily in its ionic character and solid-state properties [22] [23]. The free base exhibits a molecular weight of 150.16 g/mol compared to 186.61 g/mol for the hydrochloride salt [23] [24].

The parent compound maintains neutral amino group character, allowing for different hydrogen bonding patterns and potentially different crystal packing arrangements [13] [17]. Computational studies indicate that the free base form may exhibit greater conformational flexibility around the aminomethyl group due to reduced electrostatic constraints [5] [6].

Comparison with Other Fluorinated Benzonitriles

Positional isomers such as 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride (CAS: 1354951-19-1) and 4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride (CAS: 1354963-08-8) share the same molecular formula but exhibit different substitution patterns . These isomers demonstrate varying electronic properties due to the different relative positions of the electron-withdrawing groups .

The 1,2,4-substitution pattern in 3-(Aminomethyl)-4-fluorobenzonitrile places the fluorine and aminomethyl groups in a meta relationship, potentially reducing intramolecular electronic interactions compared to the 1,2,5-pattern of the target compound . Similarly, the 1,3,4-pattern in 4-(Aminomethyl)-3-fluorobenzonitrile creates different dipole moment orientations and reactivity profiles .

Comparison with Non-fluorinated Analogs

Non-fluorinated analogs such as 5-(Aminomethyl)benzonitrile lack the electronic perturbations introduced by halogen substitution [27]. The absence of fluorine results in reduced electron withdrawal from the aromatic system, leading to different HOMO-LUMO energy gaps and altered chemical reactivity [8] [18].

Computational studies of fluorinated versus non-fluorinated aromatic systems demonstrate that fluorine substitution typically lowers HOMO energies by 0.3-0.5 eV while having minimal effect on LUMO energies, resulting in larger band gaps and increased aromatic stability [8] [9]. These electronic differences translate to modified pharmacokinetic properties and biological activity profiles [9].

Electronic Structure and Distribution

Charge Distribution Analysis

Mulliken population analysis and natural population analysis of related fluorinated benzonitrile compounds reveal significant charge redistribution throughout the molecular framework [5]. The nitrile carbon typically carries a partial positive charge (+0.2 to +0.3 electrons), while the nitrile nitrogen bears a negative charge (-0.4 to -0.5 electrons) [5] [6].

The fluorine substituent exhibits a substantial negative partial charge (-0.3 to -0.4 electrons), consistent with its high electronegativity [5] [8]. The aminomethyl nitrogen demonstrates negative character (-0.3 to -0.4 electrons), while the methylene carbon shows slight positive character (+0.1 to +0.2 electrons) [5].

Electrostatic potential surface calculations indicate that the most electronegative regions are localized around the fluorine atom and nitrile nitrogen, while the most electropositive areas correspond to the protonated amino group and aromatic protons ortho to electron-withdrawing substituents [5] [6].

Hydrogen Bonding Capabilities

The compound exhibits multiple hydrogen bonding sites through its aminomethyl and nitrile functionalities [15] [14]. The protonated amino group serves as a strong hydrogen bond donor through its three N-H bonds, with typical donor-acceptor distances ranging from 2.8-3.2 Å in crystal structures [15] [13].

The nitrile nitrogen acts as a moderate hydrogen bond acceptor, with interaction energies typically 2-4 kcal/mol weaker than conventional N-H···O hydrogen bonds [6] [14]. The aromatic π-system can also participate in weak hydrogen bonding interactions with N-H donors, contributing approximately 3 kcal/mol of stabilization energy [15].

Theoretical calculations indicate that the compound can form up to five simultaneous hydrogen bonds in optimal crystal packing arrangements, contributing significantly to solid-state stability and intermolecular organization [13] [14].

π-System Characteristics

The aromatic π-system of 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride exhibits modified electronic properties due to the substituent effects [8] [18]. The combination of electron-withdrawing groups (fluorine and nitrile) with the electron-donating aminomethyl substituent creates a polarized π-electron distribution [5] [6].

Frontier molecular orbital analysis reveals that the HOMO is primarily localized on the aminomethyl-substituted portion of the aromatic ring, while the LUMO shows significant density on the nitrile and fluorine-bearing carbons [5] [8]. This orbital separation facilitates intramolecular charge transfer transitions and influences the compound's photophysical properties [6].

Dates

Last modified: 08-15-2023

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